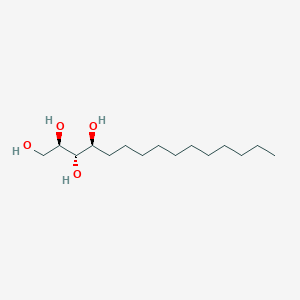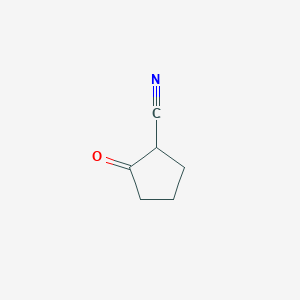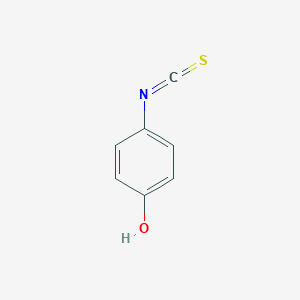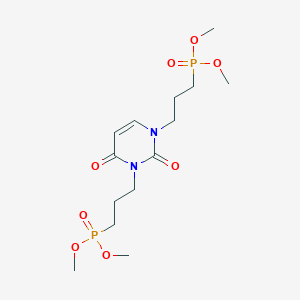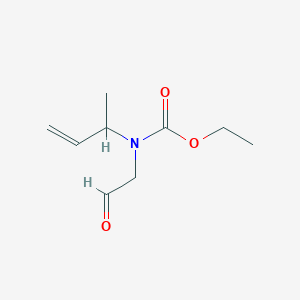
ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate, commonly known as AChE inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
作用机制
The mechanism of action of AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, AChE inhibitors increase the concentration of acetylcholine in the synaptic cleft, leading to increased cholinergic transmission. This increased transmission can lead to improved cognitive and motor function in individuals with neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of AChE inhibitors such as this compound are complex and depend on the specific neurological disorder being treated. In general, AChE inhibitors increase cholinergic transmission, leading to improved cognitive and motor function. However, they can also have side effects such as nausea, vomiting, and diarrhea.
实验室实验的优点和局限性
AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate have several advantages for use in lab experiments. They are potent inhibitors of acetylcholinesterase, allowing for precise control of cholinergic transmission. They are also relatively easy to synthesize and purify, making them accessible to a wide range of researchers. However, they can be toxic at high concentrations, and their effects can be difficult to interpret in complex physiological systems.
未来方向
There are many future directions for research on AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate. One promising area of research is the development of more selective AChE inhibitors that target specific isoforms of the enzyme. This could lead to improved therapeutic efficacy and reduced side effects. Another area of research is the development of AChE inhibitors that can penetrate the blood-brain barrier more effectively, allowing for improved treatment of neurological disorders. Finally, there is a need for more research on the long-term effects of AChE inhibitors on cognitive and motor function, as well as their potential for neuroprotection in aging and neurodegenerative diseases.
Conclusion
This compound is a potent AChE inhibitor that has been extensively studied in scientific research. It has many potential applications in the treatment of neurological disorders, as well as in the study of cholinergic transmission and its role in physiological processes. While there are limitations to its use in lab experiments, it remains a valuable tool for researchers in the field. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of AChE inhibitors such as this compound.
合成方法
The synthesis of ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate involves the reaction of 1-butene-3-ol with ethyl chloroformate and sodium hydride in the presence of a solvent such as tetrahydrofuran. The resulting product is then purified using column chromatography. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
科学研究应用
AChE inhibitors such as ethyl N-(1-buten-3-yl)-N-(2-oxoethyl)-carbamate have been widely used in scientific research to study the role of acetylcholine in various physiological processes. They have been used to investigate the mechanisms of action of acetylcholine in the nervous system, as well as the effects of its inhibition on cognitive and motor function. AChE inhibitors are also used to study the pathophysiology of neurological disorders such as Alzheimer's disease, myasthenia gravis, and Parkinson's disease.
属性
CAS 编号 |
132414-77-8 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
ethyl N-but-3-en-2-yl-N-(2-oxoethyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-4-8(3)10(6-7-11)9(12)13-5-2/h4,7-8H,1,5-6H2,2-3H3 |
InChI 键 |
UAXWVRFBCVPAQD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CC=O)C(C)C=C |
规范 SMILES |
CCOC(=O)N(CC=O)C(C)C=C |
同义词 |
Carbamic acid, (1-methyl-2-propenyl)(2-oxoethyl)-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



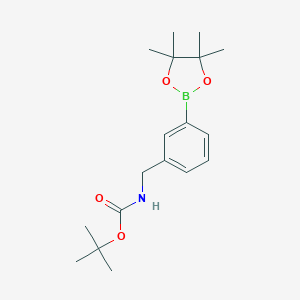
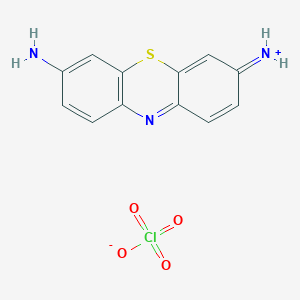



![2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B149540.png)



